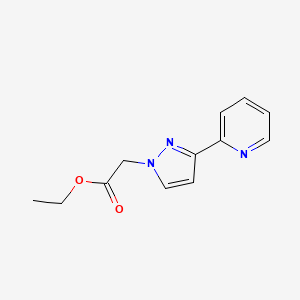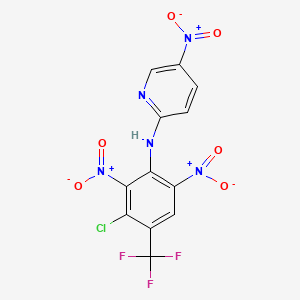![molecular formula C17H16N4O3S B14281873 5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid CAS No. 160148-37-8](/img/structure/B14281873.png)
5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound is known for its vibrant color and is often used in dyeing and staining applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 6-methoxy-1,3-benzothiazol-2-amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(dimethylamino)benzoic acid in an alkaline medium to form the azo compound. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the cleavage of the azo bond and formation of corresponding carboxylic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid, resulting in the formation of the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in aqueous medium or zinc in acetic acid.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, due to its intense color and stability.
Biology: Employed as a staining agent in histology and cytology to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid primarily involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound can generate reactive oxygen species, which can cause oxidative damage to cellular components. This property is particularly useful in photodynamic therapy for cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but lacks the benzothiazole moiety.
Para-aminobenzoic acid (PABA): A simpler structure with similar applications in dyeing and staining.
3-Dimethylaminobenzoic acid: Another related compound with similar chemical properties.
Uniqueness
5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid is unique due to the presence of both the dimethylamino and benzothiazole groups, which confer distinct photochemical properties and enhance its utility in various applications, particularly in photodynamic therapy and as a dye in analytical techniques.
Propriétés
Numéro CAS |
160148-37-8 |
|---|---|
Formule moléculaire |
C17H16N4O3S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
5-(dimethylamino)-2-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H16N4O3S/c1-21(2)10-4-6-13(12(8-10)16(22)23)19-20-17-18-14-7-5-11(24-3)9-15(14)25-17/h4-9H,1-3H3,(H,22,23) |
Clé InChI |
MKHYNTGFVJDSAV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)



![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)


![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)
